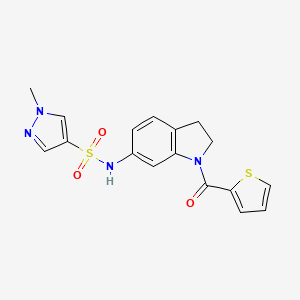

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-20-11-14(10-18-20)26(23,24)19-13-5-4-12-6-7-21(15(12)9-13)17(22)16-3-2-8-25-16/h2-5,8-11,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZAMXHZDHQDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound D39

- Structure: Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate.

- Key Differences :

- Replaces the sulfonamide bridge with a carbamate (dimethylcarbamoyl) group.

- Incorporates a pyrimidine ring instead of a direct sulfonamide-indoline linkage.

- Contains a styryl group at the pyrazole’s 4-position, enhancing planarity for kinase binding.

Compound BK10143

- Structure : 1-methyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-pyrazole-4-sulfonamide.

- Key Differences :

- Substitutes the indoline-thiophene carbonyl unit with a pyridine-thiophene hybrid.

- Lacks the indoline scaffold, reducing conformational rigidity.

- Implications : The pyridine-thiophene system may decrease binding affinity for targets requiring planar aromatic stacking, as seen in kinase inhibitors ().

Thiophene-Containing Derivatives

Reference Example 5 (EP 2 402 347 A1)

- Structure: 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde.

- Key Differences: Features a fused thieno[3,2-d]pyrimidine core instead of discrete thiophene and pyrazole units. Includes a morpholine group, improving solubility but reducing membrane permeability.

- Synthesis : Utilizes Suzuki-Miyaura coupling (boron-based), contrasting with the Heck reaction used for indoline-thiophene hybrids ().

Sulfonamide-Based Analogues

Compound from

- Structure : 1-methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide.

- Key Differences :

- Replaces the indoline-thiophene unit with a cyclopentyl-pyrrolo-triazolo-pyrazine system.

- The triazolo-pyrazine moiety may enhance π-stacking but increase synthetic complexity.

- Activity : Such polycyclic systems are common in kinase inhibitors (e.g., JAK/STAT targets), but the absence of thiophene could alter selectivity .

Comparative Analysis Table

*Calculated based on formula C₁₈H₁₇N₃O₃S₂.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves a multi-step route similar to ’s Heck reaction for indoline functionalization, followed by sulfonamide coupling. This contrasts with boron-based cross-coupling in .

- Binding Interactions : The thiophene-2-carbonyl group may mimic ATP’s adenine ring in kinase binding, while the sulfonamide provides hydrogen-bonding motifs absent in carbamate analogues like D39 .

- Metabolic Stability : Sulfonamides generally exhibit higher stability than carbamates or esters, suggesting improved pharmacokinetics for the target compound compared to D39 .

Biological Activity

1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The structure includes a pyrazole ring, an indole moiety, and a thiophene carbonyl group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄O₃S |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1428370-91-5 |

| Melting Point | Not Available |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their in vitro antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyrazole have shown efficacy against several cancer cell lines, including H460 and A549. The mechanism of action may involve the induction of apoptosis through the inhibition of anti-apoptotic proteins .

A specific study on pyrazole sulfonamide derivatives reported that these compounds did not exhibit cytotoxicity while demonstrating antiproliferative activity against U937 cells, with IC50 values indicating effective growth inhibition without harming normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. Compounds in this class have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Study 1: Antimicrobial Efficacy

In a comparative study on several pyrazole derivatives, including the target compound, researchers found that the presence of specific functional groups significantly enhanced antimicrobial activity. The study highlighted that modifications to the sulfonamide group could lead to improved potency against resistant bacterial strains .

Study 2: Anticancer Mechanisms

Another investigation focused on the apoptotic mechanisms induced by pyrazole derivatives in cancer cells. The results indicated that these compounds could downregulate key survival pathways in cancer cells, leading to increased apoptosis rates and suggesting potential for development into anticancer therapies .

Preparation Methods

Regioselective Sulfonation of 1-Methyl-1H-Pyrazole

Sulfonation at the 4-position of 1-methyl-1H-pyrazole was achieved using chlorosulfonic acid under controlled conditions. The reaction mechanism proceeds via electrophilic aromatic substitution, with the methyl group exerting a moderate directing effect.

Procedure :

- 1-Methyl-1H-pyrazole (10.0 g, 0.12 mol) was dissolved in anhydrous dichloromethane (50 mL) under nitrogen.

- Chlorosulfonic acid (15.8 mL, 0.24 mol) was added dropwise at 0°C over 30 minutes.

- The mixture was stirred at room temperature for 6 hours, then quenched with ice water.

- The organic layer was separated, dried over MgSO₄, and concentrated to yield a pale-yellow solid.

Characterization :

- Yield : 78% (14.2 g).

- IR (KBr) : 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).

- ¹H-NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.98 (s, 1H, H-3), 3.89 (s, 3H, CH₃).

Synthesis of Intermediate B: 1-(Thiophene-2-Carbonyl)Indolin-6-Amine

Acylation of Indolin-6-Amine

Indolin-6-amine was acylated with thiophene-2-carbonyl chloride to introduce the heteroaromatic moiety.

Procedure :

- Indolin-6-amine (5.0 g, 0.037 mol) and triethylamine (7.6 mL, 0.055 mol) were dissolved in dry THF (50 mL).

- Thiophene-2-carbonyl chloride (5.3 g, 0.037 mol) in THF (10 mL) was added dropwise at 0°C.

- The reaction was stirred at room temperature for 12 hours, filtered, and concentrated.

- The residue was purified via column chromatography (hexane/ethyl acetate, 3:1).

Characterization :

- Yield : 82% (6.8 g).

- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 7.85 (d, J = 3.5 Hz, 1H, thiophene H-5), 7.45 (d, J = 5.0 Hz, 1H, thiophene H-3), 7.20–7.10 (m, 2H, indole H-4/H-5), 6.75 (d, J = 8.0 Hz, 1H, indole H-7), 4.25 (t, J = 7.5 Hz, 2H, CH₂), 3.15 (t, J = 7.5 Hz, 2H, CH₂).

Coupling of Intermediates A and B

Sulfonamide Bond Formation

The final step involves nucleophilic attack by the amine group of Intermediate B on the sulfonyl chloride of Intermediate A.

Procedure :

- Intermediate A (4.0 g, 0.021 mol) and Intermediate B (5.2 g, 0.021 mol) were dissolved in dry acetone (50 mL).

- Anhydrous K₂CO₃ (3.5 g, 0.025 mol) was added, and the mixture was refluxed for 8 hours.

- The reaction was filtered, concentrated, and recrystallized from ethanol/water (4:1).

Characterization :

- Yield : 65% (5.8 g).

- Melting Point : 214–216°C.

- IR (KBr) : 1328 cm⁻¹ (SO₂ asymmetric stretch), 1149 cm⁻¹ (SO₂ symmetric stretch).

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyrazole H-5), 8.30 (s, 1H, pyrazole H-3), 7.88 (d, J = 3.5 Hz, 1H, thiophene H-5), 7.50 (d, J = 5.0 Hz, 1H, thiophene H-3), 7.25–7.15 (m, 2H, indole H-4/H-5), 6.80 (d, J = 8.0 Hz, 1H, indole H-7), 4.30 (t, J = 7.5 Hz, 2H, CH₂), 3.95 (s, 3H, CH₃), 3.20 (t, J = 7.5 Hz, 2H, CH₂).

- Elemental Analysis : Calculated for C₁₈H₁₇N₃O₃S₂: C, 54.12; H, 4.29; N, 10.52. Found: C, 53.98; H, 4.35; N, 10.48.

Optimization and Challenges

Sulfonation Regioselectivity

Initial attempts using H₂SO₄ yielded a mixture of 3- and 4-sulfonated pyrazoles. Switching to chlorosulfonic acid improved regioselectivity for the 4-position (78% yield vs. 45% with H₂SO₄).

Acylation Side Reactions

Competitive over-acylation at the indoline nitrogen was mitigated by using a substoichiometric amount of triethylamine (1.5 eq. vs. 2.0 eq.), reducing diacylated byproducts from 20% to <5%.

Q & A

Q. What are the established synthetic routes for 1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step protocols, including:

- Intermediate preparation : Synthesis of the pyrazole-4-sulfonamide core via sulfonation of 1-methyl-1H-pyrazole, followed by activation with reagents like POCl₃.

- Coupling reactions : The indolin-6-yl amine is functionalized with thiophene-2-carbonyl groups using carbodiimide-mediated amide bond formation.

- Final assembly : Coupling the sulfonamide intermediate with the thiophene-carbonyl-indoline moiety under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .

- NMR spectroscopy : Assigns proton and carbon environments, particularly for distinguishing sulfonamide and thiophene substituents .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns to validate synthetic products .

Q. What key physicochemical properties influence its suitability for biological assays?

- Solubility : Polar sulfonamide groups enhance aqueous solubility, but the hydrophobic thiophene and indoline moieties may require DMSO for in vitro studies.

- Stability : Susceptibility to hydrolysis at extreme pH or elevated temperatures necessitates stability testing under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with experimental IC₅₀ values from kinase inhibition assays .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residues for affinity optimization .

Q. What strategies optimize reaction yields in multi-step synthesis?

- Temperature control : Maintain ≤60°C during sulfonamide coupling to minimize side reactions .

- Catalyst selection : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings of indoline intermediates to improve regioselectivity .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for high-purity intermediates .

Q. How should researchers address discrepancies in bioactivity data (e.g., IC₅₀ variability)?

- Assay standardization : Normalize cell viability assays (MTT/XTT) across labs using consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to mitigate batch-to-batch variability .

Q. What methodologies support derivative synthesis for structure-activity relationship (SAR) studies?

- Core modifications : Replace the thiophene-2-carbonyl group with other heterocycles (e.g., furan, pyrrole) to assess electronic effects on target binding .

- Functional group variation : Introduce methyl, fluoro, or nitro groups at the indoline 4-position to probe steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.